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Compound of Interest

Compound Name:
N-(furan-2-ylmethyl)propan-1-

amine

Cat. No.: B1266090 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data

for the compound N-(furan-2-ylmethyl)propan-1-amine. Due to the limited availability of

published experimental data for this specific molecule, this document presents a detailed

analysis based on the known spectroscopic characteristics of its core structural components:

furfurylamine and propan-1-amine. This guide is intended to serve as a valuable resource for

researchers in the fields of medicinal chemistry, organic synthesis, and drug development by

providing anticipated spectral data, detailed experimental protocols for its acquisition, and a

logical workflow for its analysis.

Predicted Spectroscopic Data
The following tables summarize the predicted quantitative spectroscopic data for N-(furan-2-
ylmethyl)propan-1-amine. These predictions are derived from the analysis of its structural

analogues.

Table 1: Predicted ¹H NMR Spectroscopic Data
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Chemical Shift (δ)
ppm

Multiplicity Number of Protons Assignment

~7.5 Singlet 1H H-5 (furan)

~6.3 Doublet of doublets 1H H-3 (furan)

~6.2 Multiplet 1H H-4 (furan)

~3.7 Singlet 2H -CH₂- (furan-CH₂)

~2.6 Triplet 2H -CH₂- (N-CH₂)

~1.8 (variable) Broad Singlet 1H -NH-

~1.5 Sextet 2H -CH₂- (propyl)

~0.9 Triplet 3H -CH₃ (propyl)

Predicted in a standard deuterated solvent like CDCl₃ or DMSO-d₆.

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppm Carbon Type Assignment

~157 Quaternary C-2 (furan)

~141 CH C-5 (furan)

~110 CH C-3 (furan)

~105 CH C-4 (furan)

~45 CH₂ -CH₂- (furan-CH₂)

~43 CH₂ -CH₂- (N-CH₂)

~23 CH₂ -CH₂- (propyl)

~12 CH₃ -CH₃ (propyl)

Predicted in a standard deuterated solvent like CDCl₃ or DMSO-d₆.

Table 3: Predicted Infrared (IR) Spectroscopy Data
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Wavenumber
(cm⁻¹)

Intensity Vibration Type Functional Group

3300 - 3500 Medium, Broad N-H Stretch Secondary Amine

3115 Weak C-H Stretch Furan Ring

2850 - 2960 Medium-Strong C-H Stretch Alkyl Chain

~1600, ~1504 Medium C=C Stretch Furan Ring

1000 - 1300 Strong C-N Stretch Amine

~730 Strong =C-H Bend Furan Ring

Table 4: Predicted Mass Spectrometry (MS) Data
m/z Relative Intensity Possible Fragment

139 Moderate [M]⁺ (Molecular Ion)

96 High [M - C₃H₇]⁺

81 High [C₅H₅O]⁺ (Furfuryl cation)

58 High [C₃H₈N]⁺

30 High [CH₄N]⁺

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited.

Proton (¹H) and Carbon-13 (¹³C) Nuclear Magnetic
Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

Sample Preparation: Dissolve approximately 5-10 mg of the synthesized N-(furan-2-
ylmethyl)propan-1-amine in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a
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standard 5 mm NMR tube.

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

Acquire a standard one-dimensional ¹H NMR spectrum.

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds,

and 16-32 scans.

Reference the spectrum to the residual solvent peak or an internal standard like

tetramethylsilane (TMS).

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds,

and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or

more).

Reference the spectrum to the solvent peaks.

Data Processing: Process the raw data using appropriate software (e.g., MestReNova,

TopSpin). This includes Fourier transformation, phase correction, baseline correction, and

peak integration.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology:

Sample Preparation (Attenuated Total Reflectance - ATR):

Place a small drop of the liquid sample directly onto the ATR crystal.
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Alternatively, if the sample is a solid, place a small amount of the solid onto the crystal and

apply pressure using the anvil.

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR

accessory.

Data Acquisition:

Collect a background spectrum of the clean, empty ATR crystal.

Collect the sample spectrum over a typical range of 4000-400 cm⁻¹.

Co-add 16-32 scans to improve the signal-to-noise ratio.

Data Processing: The software will automatically ratio the sample spectrum to the

background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

Sample Preparation:

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile

solvent (e.g., methanol, acetonitrile).

Further dilute an aliquot of this solution to a final concentration of approximately 1-10

µg/mL.

Instrumentation: Utilize a mass spectrometer with an appropriate ionization source, such as

electrospray ionization (ESI) or electron impact (EI).

Data Acquisition:

Introduce the sample into the ion source. For ESI, this is typically done via direct infusion

or through a liquid chromatography (LC) system. For EI, the sample is introduced into a
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vacuum chamber.

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

Data Analysis: Identify the molecular ion peak ([M]⁺ or [M+H]⁺) to confirm the molecular

weight. Analyze the fragmentation pattern to gain further structural information.

Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of a

synthesized organic compound like N-(furan-2-ylmethyl)propan-1-amine.
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Click to download full resolution via product page

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of N-
(furan-2-ylmethyl)propan-1-amine.

To cite this document: BenchChem. [Spectroscopic Profile of N-(furan-2-ylmethyl)propan-1-
amine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1266090#spectroscopic-data-of-n-furan-2-ylmethyl-
propan-1-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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